molecular formula C21H23N5O3 B2537786 7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921577-50-6

7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2537786
CAS No.: 921577-50-6
M. Wt: 393.447
InChI Key: DIUKCFKVKIIRQT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridin-3-one class, characterized by a fused pyrazole-pyridine core. Key structural features include:

  • 5-Ethyl substituent: Enhances lipophilicity and metabolic stability.
  • 2-Phenyl group: Contributes to π-π stacking interactions in target binding.

Molecular Formula: C₂₅H₂₄FN₅O₂ (based on a structurally analogous compound with a 2-fluorophenyl-piperazinyl group) .
Molecular Weight: ~445.50 g/mol.

Properties

IUPAC Name

7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-3-23-13-17(20(28)25-11-9-24(10-12-25)15(2)27)19-18(14-23)21(29)26(22-19)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUKCFKVKIIRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Moiety

The 4-acetylpiperazine group undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

Reaction TypeConditionsProductYieldSource
Acetyl group hydrolysisHCl (6M), reflux, 12 h7-(piperazine-1-carbonyl)-5-ethyl-2-phenyl-pyrazolo-pyridinone65–72%
Acylation with RCOClDCM, TEA, 0°C → RT7-(4-(R-carbonyl)piperazine-1-carbonyl) derivatives50–85%
  • Mechanistic Insight : The acetyl group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack (e.g., hydrolysis to regenerate piperazine).

Pyrazolo-Pyridine Core Reactivity

The pyrazolo[4,3-c]pyridine system participates in electrophilic aromatic substitution (EAS) and redox reactions:

Electrophilic Aromatic Substitution

PositionReagentProductSelectivitySource
C-6HNO3/H2SO4 (nitration)6-Nitro derivativeModerate
C-4Br2/FeBr3 (bromination)4-Bromo derivativeHigh

Oxidation/Reduction

ReactionConditionsOutcomeNotes
Pyridine ring oxidationKMnO4, H2O, 80°CN-oxide formation at pyridine NLow yield (≤30%)
Ethyl group reductionH2, Pd/C, ethanol5-(2-Hydroxyethyl) derivativeRequires acidic pH

Carbonyl Group Reactivity

The 1-carbonyl group in the piperazine moiety undergoes condensation and nucleophilic addition:

ReactionReagentProductApplication
Schiff base formationRNH2, MeOH, refluxImine-linked conjugatesProdrug design
Grignard additionRMgX, THF, –78°CTertiary alcohol derivativesLimited scope

Cross-Coupling Reactions

The phenyl group at C-2 participates in palladium-catalyzed couplings:

Reaction TypeCatalyst SystemSubstituent IntroducedYield
Suzuki-MiyauraPd(PPh3)4, K2CO3, DME/H2OAryl/heteroaryl groups at C-260–75%
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3Amination at C-755–68%

Example : Reaction with 4-bromophenylboronic acid yields 2-(4-biphenyl) analogs, enhancing π-stacking interactions in target binding .

Heterocyclic Ring Functionalization

The pyrazole ring undergoes cycloaddition and annulation:

ReactionConditionsProductKey Feature
[3+2] CycloadditionNaN3, CuI, DMF, 100°CTriazolo-pyrazolo-pyridine hybridsBioactive scaffolds
Friedländer annulationEnaminones, AcOH, ΔFused quinoline derivativesFluorescence probes

Stability and Degradation Pathways

  • Hydrolytic Degradation : The acetylpiperazine carbonyl is susceptible to hydrolysis at pH > 9, forming piperazine byproducts (t1/2 = 8 h at pH 10).

  • Photodegradation : UV exposure (254 nm) induces N–C bond cleavage in the pyridine ring, generating phenylurea fragments .

Synthetic Optimization Strategies

  • Catalysis : CuI/1,10-phenanthroline systems improve coupling yields by 15–20% .

  • Purification : Reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA) achieves >95% purity.

Functionalization Impact on Bioactivity

Derivatization at the piperazine or pyrazole rings modulates target affinity:

  • Acetyl → Propionyl : 2-fold increase in kinase inhibition (IC50 = 0.8 μM → 0.4 μM) .

  • Bromination at C-4 : Enhances metabolic stability (t1/2 in liver microsomes: 12 min → 45 min) .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit poly ADP-ribose polymerases (PARP), which are involved in DNA repair processes, thereby enhancing the efficacy of certain cancer treatments .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares a pyrazolo[4,3-c]pyridin-3-one scaffold with analogues differing in substituents at positions 5, 7, and 2. Below is a comparative analysis:

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Key Features
Target Compound 5-Ethyl, 7-(4-acetylpiperazine-1-carbonyl), 2-Phenyl 445.50 Balanced lipophilicity; acetylpiperazine enhances solubility and target affinity .
7-[4-(4-Fluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl analogue (BB75199) 5-Methyl, 7-(4-fluorobenzoyl-piperazinyl), 2-Phenyl 459.47 Fluorine atom improves metabolic stability; benzoyl group increases rigidity .
7-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl analogue (BB83248) 5-Methyl, 7-(4-fluorophenyl-piperazinyl), 2-Phenyl 431.46 Reduced steric bulk compared to target compound; fluorophenyl enhances bioavailability .
5-Ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl analogue 5-Ethyl, 7-(2-fluorophenyl-piperazinyl), 2-Phenyl 445.50 Fluorine positional isomerism alters target selectivity (e.g., kinase vs. GPCR) .

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound (estimated LogP ~3.2) is less lipophilic than BB75199 (LogP ~3.8) due to the acetylpiperazine group’s polarity .
  • Solubility : The acetylpiperazine moiety in the target compound improves aqueous solubility compared to methyl or fluorophenyl-substituted analogues .

Biological Activity

7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O3C_{21}H_{23}N_{5}O_{3}, with a molecular weight of 393.4 g/mol. The structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC21H23N5O3C_{21}H_{23}N_{5}O_{3}
Molecular Weight393.4 g/mol
CAS Number921577-50-6

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair mechanisms within cancer cells. Inhibitors of PARP can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage caused by treatment .

Enzyme Inhibition

The compound may act as an inhibitor of various enzymes involved in metabolic pathways. For example, it has been suggested that related piperazine derivatives can inhibit aminopeptidases such as ERAP1, which plays a role in antigen processing and presentation . This inhibition can potentially affect immune responses and has implications for autoimmune diseases and cancer immunotherapy.

Pharmacokinetics

Preliminary studies on pharmacokinetics suggest that derivatives of this compound possess favorable absorption and distribution characteristics. Compounds in this class have demonstrated good oral bioavailability and effective systemic circulation in vivo . This property is crucial for developing therapeutic agents that require oral administration.

Case Studies

  • Inhibition of Cancer Cell Growth : A study involving a series of pyrazolo[4,3-c]pyridine derivatives showed that certain modifications to the piperazine moiety enhanced cytotoxicity against colorectal cancer cell lines. The lead compound exhibited an IC50 value in the low micromolar range, indicating potent anti-proliferative effects .
  • Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties against various pathogens. The results indicated moderate to high activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the standard synthetic routes for preparing pyrazolo-pyridine derivatives like 7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one?

Methodological Answer: A multi-step protocol is typically employed:

Core scaffold formation : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under reflux (ethanol/acetic acid) yields ethylidene hydrazine intermediates .

Ring-closing formylation : Vilsmeier-Haack-Arnold reaction using POCl₃/DMF generates pyrazole-carbaldehyde intermediates .

Coupling reactions : Barbituric acid or thiobarbituric acid is coupled with the aldehyde intermediate in refluxing EtOH/H₂O (4:1 v/v) to form the final product .
Key Optimization : Adjusting alkylation conditions (e.g., alkyl bromide selection) and solvent ratios improves yield .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

Methodological Answer:

  • Spectroscopy :
    • IR : Confirms carbonyl (C=O) and acetylpiperazine groups (stretching ~1650–1700 cm⁻¹) .
    • ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl CH₃ at δ ~1.2–1.5 ppm, phenyl protons at δ ~7.2–7.8 ppm) and carbon types (e.g., carbonyl carbons at δ ~160–180 ppm) .
  • Mass spectrometry : Validates molecular ion peaks and fragmentation patterns consistent with the molecular formula .
  • X-ray crystallography (if crystalline): Resolves ambiguities in regiochemistry, as seen in related pyrazolo-pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of acetylpiperazine moieties to the pyrazolo-pyridine core?

Methodological Answer: Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Activating agents : Use coupling reagents like EDC/HOBt to facilitate amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Gradual heating (e.g., 50–80°C) avoids decomposition of sensitive intermediates .
    Data Contradiction Example : reports ~60–70% yields using EtOH/H₂O, while achieved higher yields (≥80%) with methanol/acetic acid under reflux, suggesting solvent polarity impacts reaction efficiency .

Q. How should structural ambiguities in the pyrazolo-pyridine core be resolved when spectroscopic data is inconclusive?

Methodological Answer:

  • Comparative analysis : Cross-reference with structurally characterized analogs (e.g., pyrazolo[1,5-a]pyrimidines in ) to assign peaks .
  • Computational modeling : DFT calculations predict NMR shifts and optimize geometry, aiding in regiochemical assignments .
  • Derivatization : Synthesize a methylated or halogenated derivative to simplify spectral interpretation .

Q. What strategies are recommended for analyzing discrepancies in bioactivity data across studies?

Methodological Answer: Contradictory bioactivity results (e.g., varying IC₅₀ values) may arise from:

  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Metabolic stability : Evaluate cytochrome P450 interactions using liver microsomes to identify rapid degradation .
  • Structural analogs : Compare with derivatives (e.g., ELND006/ELND007 in ) to isolate pharmacophoric groups responsible for activity .

Experimental Design & Data Analysis

Q. How can computational tools enhance the design of derivatives targeting specific enzymes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., γ-secretase in ) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide substituent selection .
  • ADMET prediction : SwissADME or pkCSM forecasts pharmacokinetic properties, prioritizing derivatives with optimal logP (2–5) and low hepatotoxicity .

Q. What steps are critical for validating synthetic intermediates when scaling up from milligram to gram quantities?

Methodological Answer:

  • In-line monitoring : Use FTIR or HPLC to track reaction progress and detect side products .
  • Purification : Employ flash chromatography (gradient elution) or recrystallization (ethanol/water) to maintain purity ≥95% .
  • Batch consistency : Replicate small-scale conditions (e.g., reflux time, stoichiometry) across batches to ensure reproducibility .

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